molecular formula C10H9NS B1599553 (R)-(-)-1-Indanyl isothiocyanate CAS No. 737000-97-4

(R)-(-)-1-Indanyl isothiocyanate

Cat. No. B1599553
M. Wt: 175.25 g/mol
InChI Key: YQGGEOQEFFXRLO-SNVBAGLBSA-N
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Description

“®-(-)-1-Indanyl isothiocyanate” is a type of isothiocyanate . Isothiocyanates are organic compounds with the functional group -N=C=S, formed by substituting the oxygen in the isocyanate group with a sulfur . They are widely used in organic synthesis due to their high and versatile reactivity .


Synthesis Analysis

Isothiocyanates are typically prepared using amines and highly toxic reagents such as thiophosgene, its derivatives, or CS2 . A more sustainable synthesis method has been developed, which involves a multicomponent reaction (MCR) using isocyanides, elemental sulfur, and amines . This method can convert isocyanides to isothiocyanates using sulfur and catalytic amounts of amine bases .


Molecular Structure Analysis

Isothiocyanate is a class of small molecular compounds with the structure of –N=C=S . They are sulfur analogues of isocyanates and isomers of thiocyanates .


Chemical Reactions Analysis

Isothiocyanates are generally prepared by the reaction of a primary amine (e.g., aniline) and carbon disulfide in aqueous ammonia . This combination results in precipitation of the solid ammonium dithiocarbamate salt, which is then treated with lead nitrate to yield the corresponding isothiocyanate .


Physical And Chemical Properties Analysis

Isothiocyanates are biologically active molecules found in several natural products and pharmaceutical ingredients . Due to their high and versatile reactivity, they are widely used as intermediates in organic synthesis .

Scientific Research Applications

Methodological Advances for Isothiocyanate Analysis

Isothiocyanates, with the formula R-N=C=S, are significant for their biological properties and presence in cruciferous vegetables. Advances in both qualitative and quantitative analysis methods of isothiocyanates have been highlighted, reflecting their importance in food science and technology (Zhang Yan, 2011).

Isothiocyanates as H2S Donors

The role of isothiocyanates as hydrogen sulfide (H2S) donors has been investigated, showing that they form adducts with cysteine, leading to the release of H2S. This process has implications for therapeutic applications, especially considering the biological significance of H2S (Yi Lin et al., 2019).

Anticancer Activity of Isothiocyanates

Research has explored the anticancer potential of isothiocyanates, particularly in the context of enhancing the efficacy of chemotherapy drugs like 5-fluorouracil. Isothiocyanates have shown synergistic interactions that intensify anticancer activity, especially in colon cancer cell lines (M. Milczarek et al., 2018).

Chemopreventive Activities of Phenethyl Isothiocyanate

Phenethyl isothiocyanate, an aromatic isothiocyanate, has been extensively studied for its chemopreventive activities against carcinogens, particularly nitrosocompounds. It modulates carcinogen metabolism, protecting DNA integrity by reducing genotoxic metabolite levels (C. Ioannides & N. Konsue, 2015).

Glucosinolates and Isothiocyanates in Health and Disease

The health implications of glucosinolates and their hydrolysis products, isothiocyanates, have been a subject of research. These compounds, found in cruciferous vegetables, have been linked to beneficial effects in models of carcinogenesis, cardiovascular, and neurological diseases. Their role in health and disease continues to be an important area of investigation (A. Dinkova-Kostova & Rumen V. Kostov, 2012).

Safety And Hazards

Isothiocyanates are typically prepared using amines and highly toxic reagents such as thiophosgene, its derivatives, or CS2 . They are generally noxious compounds and must be handled with care . They may be fetotoxic to mice at doses higher than 6.0 mg/kg bw/day .

Future Directions

Recent developments in the synthesis of isothiocyanates using elemental sulfur highlight the potential for more sustainable production methods . The versatility of this straightforward procedure was shown by converting 20 different isocyanides under catalytic conditions, while obtaining moderate to high yields .

properties

IUPAC Name

(1R)-1-isothiocyanato-2,3-dihydro-1H-indene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NS/c12-7-11-10-6-5-8-3-1-2-4-9(8)10/h1-4,10H,5-6H2/t10-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQGGEOQEFFXRLO-SNVBAGLBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC=CC=C2C1N=C=S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC2=CC=CC=C2[C@@H]1N=C=S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40426962
Record name (R)-(-)-1-Indanyl isothiocyanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40426962
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-(-)-1-Indanyl isothiocyanate

CAS RN

737000-97-4
Record name (1R)-2,3-Dihydro-1-isothiocyanato-1H-indene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=737000-97-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (R)-(-)-1-Indanyl isothiocyanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40426962
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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